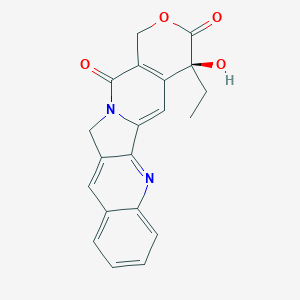
Camptothecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Discovered in 1966 by M. E. Wall and M. C. Wani, camptothecin is renowned for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I . This compound has shown significant activity against various cancers, including breast, ovarian, colon, lung, and stomach cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camptothecin can be synthesized through several methods, including total synthesis and semi-synthesis. One common synthetic route involves the cyclization of a precursor molecule to form the pentacyclic ring structure characteristic of this compound . The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often relies on plant tissue culture techniques to cultivate Camptotheca acuminata or other this compound-producing plants . Techniques such as cell suspension culture, hairy root culture, and adventitious root culture are employed to enhance this compound yield . Additionally, biotechnological approaches, including genetic manipulation and the use of endophytic fungi, have been explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Camptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various this compound derivatives, which are often designed to enhance solubility, stability, and anticancer activity .
Scientific Research Applications
Camptothecin has a wide range of scientific research applications:
Chemistry: this compound serves as a lead compound for the development of new anticancer agents.
Medicine: Clinically, this compound and its derivatives are used in cancer chemotherapy. These drugs are used to treat various cancers, including colorectal, ovarian, and lung cancers.
Mechanism of Action
Camptothecin exerts its effects by binding to the DNA topoisomerase I-DNA complex, forming a ternary complex that stabilizes the enzyme-DNA interaction . This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks . The resulting DNA damage triggers apoptosis, or programmed cell death, in cancer cells . The critical interaction involves the hydroxyl group at position 20 of this compound, which forms hydrogen bonds with specific amino acids in the topoisomerase I enzyme .
Comparison with Similar Compounds
Camptothecin is unique among topoisomerase I inhibitors due to its planar pentacyclic ring structure and specific binding interactions . Similar compounds include:
Topotecan: A water-soluble derivative of this compound used in the treatment of ovarian and small cell lung cancers.
Irinotecan: Another derivative used primarily for colorectal cancer.
Belotecan: A this compound analogue used in the treatment of small cell lung cancer.
Trastuzumab Deruxtecan: A conjugate of this compound used for HER2-positive breast cancer.
These compounds share the core structure of this compound but have been modified to improve solubility, stability, and therapeutic efficacy .
Properties
CAS No. |
251316-95-7 |
|---|---|
Molecular Formula |
C32H39N3O10 |
Molecular Weight |
625.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
InChI Key |
PPJJNRMPWUVGHL-MHZLTWQESA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O |
Isomeric SMILES |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
melting_point |
275-277 °C |
Key on ui other cas no. |
7689-03-4 |
Pictograms |
Acute Toxic |
Synonyms |
camptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


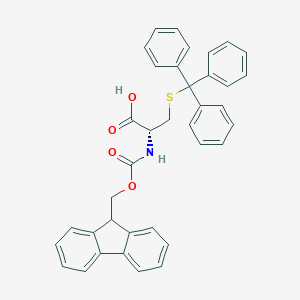
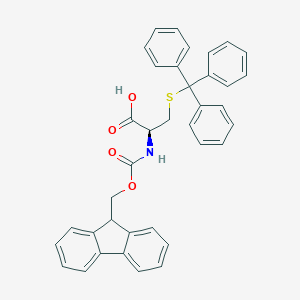
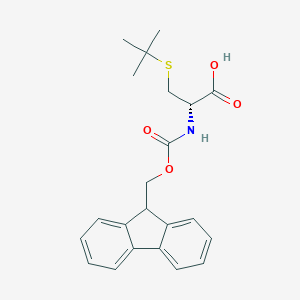
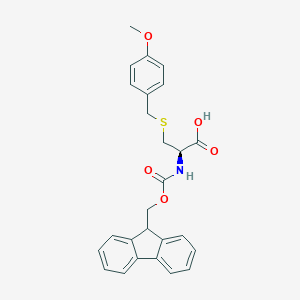

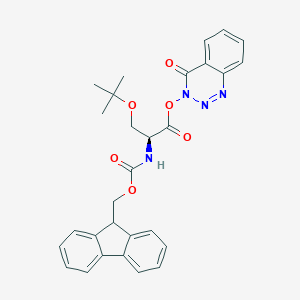
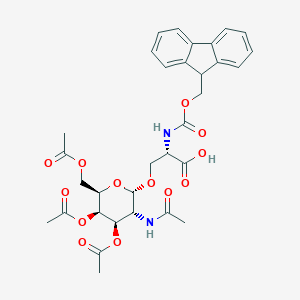
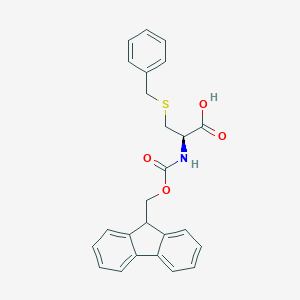
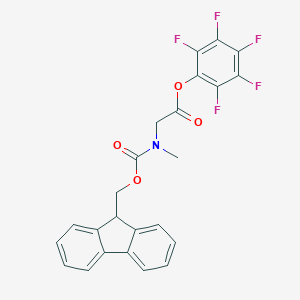
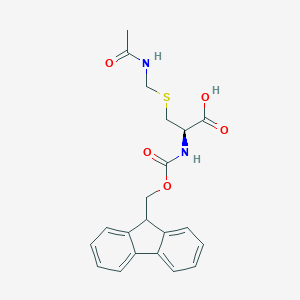
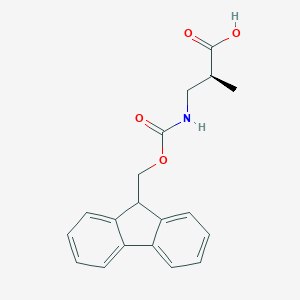

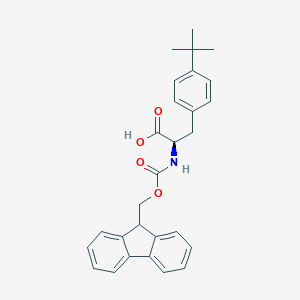
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
